molecular formula C9H12O4 B14351190 2,5-Bis(hydroxymethyl)-4-methoxyphenol CAS No. 91481-36-6

2,5-Bis(hydroxymethyl)-4-methoxyphenol

Cat. No.: B14351190
CAS No.: 91481-36-6
M. Wt: 184.19 g/mol
InChI Key: JEXILGDRQACRTO-UHFFFAOYSA-N
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Description

2,5-Bis(hydroxymethyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxymethyl groups and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(hydroxymethyl)-4-methoxyphenol typically involves the hydroxymethylation of 4-methoxyphenol. One common method is the reaction of 4-methoxyphenol with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further hydroxymethylated to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(hydroxymethyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(hydroxymethyl)-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of resins, adhesives, and coatings due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 2,5-Bis(hydroxymethyl)-4-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, further influencing the compound’s activity. These interactions can modulate enzymatic activities, signal transduction pathways, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(hydroxymethyl)furan: A furan derivative with similar hydroxymethyl groups but a different aromatic core.

    4-Methoxyphenol: A simpler phenol derivative with only a methoxy group.

    2,5-Dimethylfuran: A furan derivative with methyl groups instead of hydroxymethyl groups.

Uniqueness

2,5-Bis(hydroxymethyl)-4-methoxyphenol is unique due to the combination of hydroxymethyl and methoxy groups on a phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

91481-36-6

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2,5-bis(hydroxymethyl)-4-methoxyphenol

InChI

InChI=1S/C9H12O4/c1-13-9-3-6(4-10)8(12)2-7(9)5-11/h2-3,10-12H,4-5H2,1H3

InChI Key

JEXILGDRQACRTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CO)O)CO

Origin of Product

United States

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